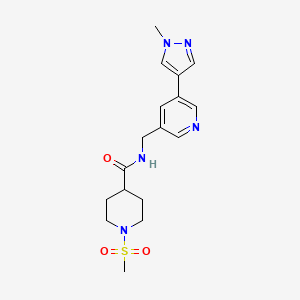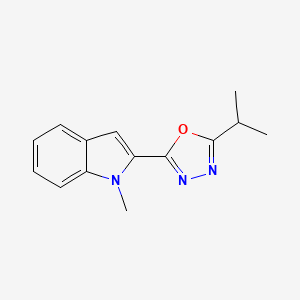
6-(3,4-Dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(3,4-Dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a nitrile group (-CN), indicating potential reactivity at these sites. The presence of the dichlorophenyl group suggests that this compound may have been derived from a dichlorobenzene precursor .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyridine ring and a nitrile group could potentially influence the compound’s electronic structure and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyridine ring and nitrile group could potentially participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Organic Compound Synthesis and Applications
1,2-Oxazines and Related Compounds : Oxazines and related compounds, like benzoxazines, play a crucial role in organic synthesis, serving as intermediates for various chemical reactions. The synthesis methodologies and applications of these compounds, including their use as electrophiles and chiral synthons, demonstrate their importance in creating complex molecular structures and potential pharmaceuticals (Sainsbury, 1991).
Coordination Chemistry of Pyridine Derivatives : Pyridine derivatives, similar in structure to the query compound, are explored for their coordination chemistry, exhibiting diverse biological and electrochemical activities. These compounds form complexes with various metals, showing potential in catalysis, materials science, and as probes for biological systems (Boča, Jameson, & Linert, 2011).
Chlorophenols in Environmental Chemistry : Chlorophenols, structurally related to the query compound through the chlorophenyl group, are significant in environmental chemistry, particularly as precursors to dioxins in chemical processes. This research highlights the pathways and mechanisms through which chlorophenols contribute to environmental pollution, particularly in the context of municipal solid waste incineration (Peng et al., 2016).
Chemical Toxicology and Environmental Impact
Toxicity of Chlorophenols : The environmental and toxicological impacts of chlorophenols, which share a component of the query compound's structure, are well-documented. These studies examine their effects on aquatic life, highlighting the need for understanding their persistence, bioaccumulation, and potential toxic effects (Ge et al., 2017).
Phenoxy Herbicides in Agriculture : Research on phenoxy herbicides, which have a structural resemblance to the query compound, focuses on their sorption to soil and environmental fate. This work is crucial for assessing the environmental impact of such compounds, guiding agricultural practices, and mitigating potential ecological risks (Werner, Garratt, & Pigott, 2012).
Mechanism of Action
Mode of Action
It is known that many similar compounds interact with their targets to induce changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to induce various molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-(3,4-Dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile . Factors such as temperature, pH, and presence of other compounds can affect the activity and stability of the compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(3,4-dichlorophenyl)-1-methyl-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O/c1-17-12(5-3-9(7-16)13(17)18)8-2-4-10(14)11(15)6-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPAICQTIJGREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C(C1=O)C#N)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2468852.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2468853.png)

![1-methyl-2-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2468856.png)



![3,9,12,12-tetramethyl-6,7,8,9-tetrahydro-10H-6,9-methanoazepino[1,2-a]benzimidazol-10-one](/img/structure/B2468863.png)


![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2468867.png)
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide](/img/structure/B2468868.png)
